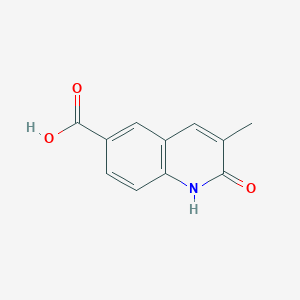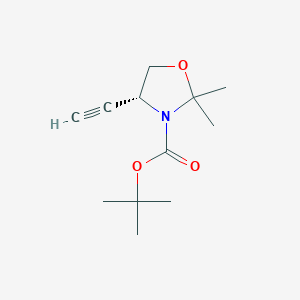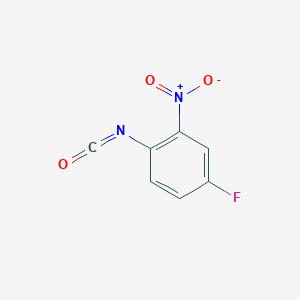
3-Amino-4-hydrazinylcyclobut-3-ene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
人参皂苷Rg3: 是一种天然化合物,存在于人参 (Panax ginseng) 的根部,人参是一种广泛用于传统医学的植物。这种化合物属于人参皂苷家族,人参皂苷是一类以其多样药理特性而闻名的皂苷。 人参皂苷Rg3 因其潜在的治疗效果而受到广泛关注,包括抗癌、抗炎和神经保护活性 .
准备方法
合成路线和反应条件
人参皂苷Rg3 的合成通常涉及人参皂苷Rb1 或 Rb2 的水解,人参皂苷Rb1 和 Rb2 是人参中的主要人参皂苷。水解可以通过酸性或酶促方法实现。例如,酸性水解涉及在受控条件下用盐酸处理人参皂苷Rb1,以产生人参皂苷Rg3。 另一方面,酶促水解采用特定酶,如β-葡萄糖苷酶,选择性地裂解糖苷键 .
工业生产方法
人参皂苷Rg3 的工业生产通常利用生物转化过程。这涉及培养能够将前体人参皂苷转化为人参皂苷Rg3 的微生物。 例如,某些真菌或细菌菌株用于发酵人参提取物,从而大量生产人参皂苷Rg3 .
化学反应分析
反应类型
人参皂苷Rg3 经历各种化学反应,包括:
氧化: 这种反应可以修饰分子中存在的羟基,可能改变其生物活性。
还原: 还原反应可以将酮基转化为羟基,影响化合物的溶解度和反应性。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用还原剂包括硼氢化钠。
主要产物
这些反应形成的主要产物包括人参皂苷Rg3 的各种衍生物,每个衍生物都可能具有独特的生物活性。 例如,氧化可以产生氧化的人参皂苷,而糖基化可以产生糖基化的衍生物 .
科学研究应用
人参皂苷Rg3 具有广泛的科学研究应用:
化学: 研究其独特的化学性质及其作为合成新型化合物的先驱的潜力。
生物学: 研究其在细胞过程中的作用,如细胞凋亡和细胞增殖。
医学: 研究人参皂苷Rg3 在治疗癌症、心血管疾病和神经退行性疾病方面的治疗潜力。
作用机制
人参皂苷Rg3 通过多个分子靶点和途径发挥作用:
抗癌: 它通过调节PI3K/Akt 和 MAPK 等途径抑制癌细胞增殖并诱导细胞凋亡。
抗炎: 它通过抑制 NF-κB 途径和减少促炎细胞因子的产生来减轻炎症。
相似化合物的比较
人参皂苷Rg3 与其他人参皂苷相比,例如:
人参皂苷Rb1: 以其抗疲劳和神经保护作用而闻名。
人参皂苷Rb2: 表现出抗糖尿病和抗肥胖的特性。
人参皂苷Rh2: 以其强大的抗癌活性而闻名。
属性
CAS 编号 |
178324-48-6 |
|---|---|
分子式 |
C4H5N3O2 |
分子量 |
127.1 g/mol |
IUPAC 名称 |
3-amino-4-hydrazinylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C4H5N3O2/c5-1-2(7-6)4(9)3(1)8/h7H,5-6H2 |
InChI 键 |
BALMAKLASAFCHV-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)C1=O)NN)N |
规范 SMILES |
C1(=C(C(=O)C1=O)NN)N |
同义词 |
3-Cyclobutene-1,2-dione,3-amino-4-hydrazino-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B69855.png)
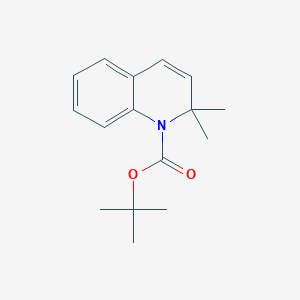
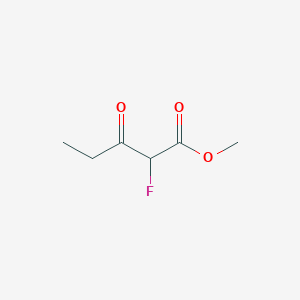
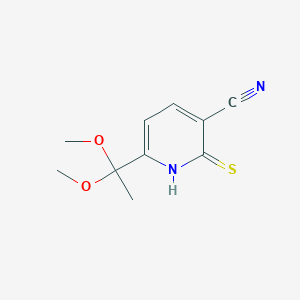
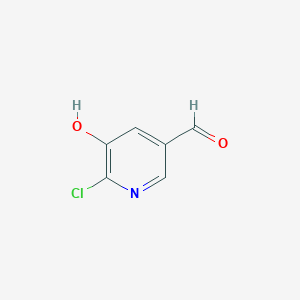
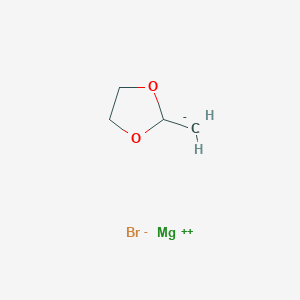
![(13E)-14-Amino-13-(phenylhydrazinylidene)-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B69872.png)

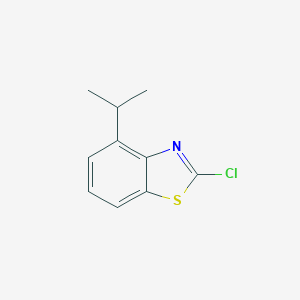
![N-[(Pyridin-3-yl)methyl]cyclobutanamine](/img/structure/B69875.png)
